2-Amino-5-nitrobenzanilide

Descripción general

Descripción

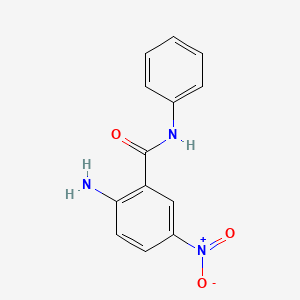

2-Amino-5-nitrobenzanilide is an organic compound with the molecular formula C₁₃H₁₁N₃O₃ and a molecular weight of 257.24 g/mol It is a derivative of benzanilide, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrobenzanilide typically involves the nitration of benzanilide followed by reduction and subsequent amination. One common method is as follows:

Nitration: Benzanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-nitrobenzanilide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted benzanilides depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-5-nitrobenzanilide has been investigated for its potential therapeutic properties. Its structural characteristics allow it to act as an intermediate in the synthesis of various bioactive compounds. Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that modifications to the benzanilide structure can enhance its efficacy against specific cancer cell lines, demonstrating promising results in vitro against hepatocellular carcinoma and lung adenocarcinoma cells .

Case Study: Anticancer Activity

A study focused on synthesizing thiazole derivatives from this compound demonstrated that certain modifications resulted in compounds with potent anticancer properties. The synthesized derivatives were tested against multiple cancer cell lines, revealing IC₅₀ values significantly lower than standard chemotherapeutics like cisplatin . This highlights the potential of this compound as a starting material for developing new anticancer agents.

Dye Manufacturing

Another notable application of this compound is in the dye industry, specifically as an intermediate in the production of azo dyes. Azo dyes are widely used due to their vibrant colors and stability. The compound's ability to undergo diazotization followed by coupling reactions makes it suitable for synthesizing various azo dye formulations used in textiles and hair coloring products .

Table: Comparison of Azo Dyes Derived from this compound

| Azo Dye Name | Application Area | Color Characteristics |

|---|---|---|

| Direct Yellow 11 | Textile dyeing | Bright yellow |

| Acid Orange 7 | Hair coloring | Orange |

| Reactive Black 5 | Fabric dyeing | Deep black |

Toxicological Studies

The toxicological profile of this compound has been extensively studied to understand its safety and potential health risks. Research indicates that while the compound can induce mutations in certain bacterial strains, it does not appear to cause dominant lethal mutations in vivo . Long-term studies on rats have shown that high doses may lead to reduced survival rates and increased tumor incidence, particularly pancreatic tumors .

Case Study: Long-term Toxicity Assessment

In a chronic toxicity study involving Fischer 344/N rats, administration of this compound revealed significant findings related to body weight reduction and survival rates among high-dose groups. The study highlighted the importance of evaluating long-term exposure risks associated with this compound, especially for workers in industries where it is utilized .

Mecanismo De Acción

The mechanism of action of 2-Amino-5-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds, participate in redox reactions, and undergo various transformations that influence its effects on biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-nitrobenzanilide

- 2-Amino-3-nitrobenzanilide

- 2-Amino-6-nitrobenzanilide

Comparison

2-Amino-5-nitrobenzanilide is unique due to the specific positioning of the amino and nitro groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective .

Actividad Biológica

2-Amino-5-nitrobenzanilide, a compound belonging to the class of nitroanilides, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . The compound features an amino group and a nitro group attached to a benzene ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for microbial metabolism. For instance, studies indicate that it inhibits pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme vital for energy production in anaerobic bacteria . This inhibition occurs through the formation of a stable enzyme-inhibitor complex, preventing substrate binding.

- Antimicrobial Activity : Nitro compounds, including this compound, are known for their broad-spectrum antimicrobial properties. They exert their effects by generating reactive nitrogen species that induce oxidative stress in microbial cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against various bacterial strains, including Mycobacterium tuberculosis and Helicobacter pylori. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in treatment protocols .

Case Study 2: Anticancer Properties

Another investigation explored the anticancer potential of this compound in vitro. The compound was found to induce apoptosis in several cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Research Findings

Recent research has highlighted the potential of this compound as a lead compound for drug development. Notably:

- Structure-Activity Relationship (SAR) : Modifications to the benzene ring have been systematically studied to enhance antibacterial properties. Certain derivatives showed improved activity against resistant strains of bacteria compared to the parent compound .

- Synergistic Effects : Combination studies with other antimicrobial agents demonstrated synergistic effects, suggesting that this compound could be used in combination therapies to enhance efficacy against stubborn pathogens .

Propiedades

IUPAC Name |

2-amino-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKGKPCLQCFQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334366 | |

| Record name | 2-Amino-5-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30481-54-0 | |

| Record name | 2-Amino-5-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30481-54-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.